![molecular formula C9H17NO2S2 B12964610 tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 89278-15-9](/img/structure/B12964610.png)
tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is an organic compound that features a tert-butyl ester group and a dimethylcarbamothioylthio moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Uniqueness
tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is unique due to its combination of a tert-butyl ester and a dimethylcarbamothioylthio group. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
89278-15-9 |
|---|---|
Formule moléculaire |
C9H17NO2S2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3 |
Clé InChI |
AJALSQLGQJHLDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CSC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


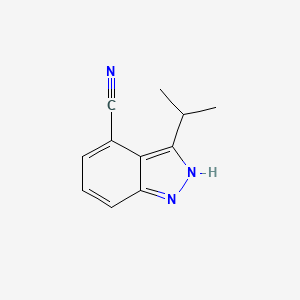
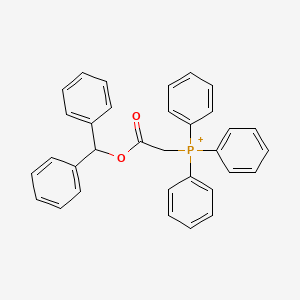

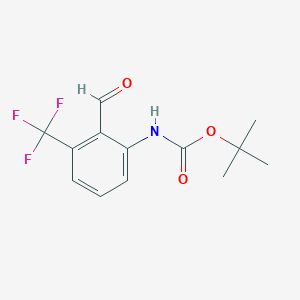

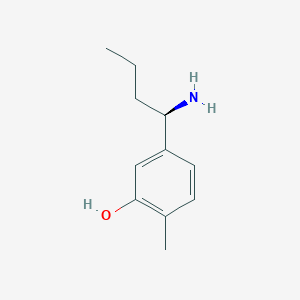
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)

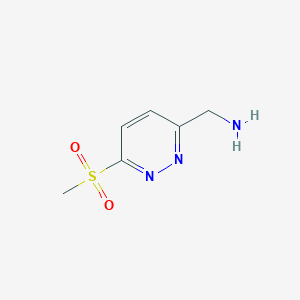

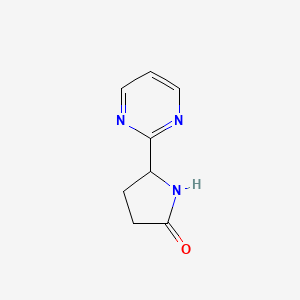
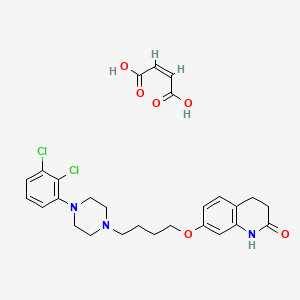

![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
